molecular formula C19H23N3O2S B4237082 N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea

N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea

Cat. No. B4237082
M. Wt: 357.5 g/mol
InChI Key: DEGOTQYWWSNRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea, also known as CCT018159, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and has potential as a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in cell proliferation and survival. N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to its effects on CK2, N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea has been shown to inhibit the activity of other kinases, including AKT and ERK, which are involved in cell survival and proliferation. N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea has also been shown to inhibit the expression of genes that are involved in cell cycle progression and DNA replication.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea in lab experiments include its high potency and specificity for CK2 inhibition. N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea has also been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are a number of future directions for research on N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea. Another area of research is the investigation of the potential use of N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the potential side effects of N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea and its safety for use in humans.

Scientific Research Applications

N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have also shown that N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea inhibits tumor growth and metastasis in mouse models of cancer.

properties

IUPAC Name

1-cyclohexyl-3-[6-(2-methoxyphenoxy)pyridin-3-yl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-23-16-9-5-6-10-17(16)24-18-12-11-15(13-20-18)22-19(25)21-14-7-3-2-4-8-14/h5-6,9-14H,2-4,7-8H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGOTQYWWSNRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=NC=C(C=C2)NC(=S)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.